Guanidine, N'-cyano-N,N-dimethyl-
Overview
Description
Guanidine, N’-cyano-N,N-dimethyl- is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds
Mechanism of Action
Target of Action
Guanidine derivatives are known to play key roles in various biological functions .
Mode of Action
Guanidine derivatives are known to interact with various targets, leading to changes in biological functions .
Biochemical Pathways
Guanidine, N’-cyano-N,N-dimethyl- is involved in the guanylation of various amines with cyanamide . This process occurs in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water without using preactivated guanylation reagents . The process provides straightforward and efficient access to diverse guanidines .
Result of Action
Guanidine derivatives are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Action Environment
The action, efficacy, and stability of Guanidine, N’-cyano-N,N-dimethyl- can be influenced by environmental factors such as the choice of solvent. For instance, the reaction of non-nucleophilic amines with thiourea was shown to be much more effective in dichloromethane than in dimethylformamide .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-cyano-1,1-dimethylguanidine are largely derived from its guanidine functionality, which plays key roles in various biological functions
Cellular Effects
The cellular effects of 2-cyano-1,1-dimethylguanidine are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-cyano-1,1-dimethylguanidine exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, N’-cyano-N,N-dimethyl- typically involves the reaction of dimethylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium (III) triflate in water, which facilitates the guanylation process without the need for preactivated guanylation reagents . Another approach involves the use of copper-catalyzed cross-coupling reactions with cyanamides and derivatized amines .
Industrial Production Methods: Industrial production methods for guanidine derivatives often involve large-scale reactions using similar catalytic processes. The use of metal-catalyzed guanylation reactions, such as those involving scandium or copper catalysts, is common due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Guanidine, N’-cyano-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert guanidine derivatives into their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized guanidine derivatives, while reduction typically produces amines .
Scientific Research Applications
Guanidine, N’-cyano-N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidine derivatives are known to interact with biological molecules, making them useful in biochemical research.
Medicine: These compounds have potential therapeutic applications due to their ability to interact with various biological targets.
Industry: Guanidine derivatives are used in the production of pharmaceuticals and other industrial chemicals.
Comparison with Similar Compounds
S-methylisothiourea: Known for its efficiency as a guanylation agent.
N,N’,N’'-trisubstituted guanidines: Used to install the guanidine functionality.
2-aminoimidazolines: Five-membered ring guanidines with unique properties.
Uniqueness: Guanidine, N’-cyano-N,N-dimethyl- is unique due to its specific structure and the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives .
Properties
IUPAC Name |
2-cyano-1,1-dimethylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYAIZHPVZJKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073269 | |
Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609-06-9 | |
Record name | N′-Cyano-N,N-dimethylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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